molecular formula C10H11FN2O3 B1487295 3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine CAS No. 1874075-27-0

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine

Cat. No. B1487295
M. Wt: 226.2 g/mol
InChI Key: NKCMKBJCKIMJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine” is a chemical compound that is part of a collection of rare and unique chemicals . It is used for research and development purposes . The compound is also known as “3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde” with a molecular formula of C15H12FNO5 and a molecular weight of 305.26 .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine” can be represented by the SMILES string COC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)N+[O-] . This representation includes various functional groups such as ether, aldehyde, nitro, and fluoro substituents.


Physical And Chemical Properties Analysis

The compound “3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine” has a molecular weight of 305.26 . Other physical

Scientific Research Applications

Azetidine Derivatives in Drug Synthesis and Biological Studies

  • Antiviral Applications : Azetidine derivatives have been synthesized and evaluated for their affinity towards biological targets. For instance, fluorinated compounds, including those with azetidine rings, have shown potential in the development of novel fluoroquinolones with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin. This demonstrates the role of azetidine derivatives in creating more effective antimicrobial agents (Ikee et al., 2008).

  • Imaging and Diagnostic Applications : Fluorinated azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, indicating their potential use in positron emission tomography (PET) imaging of central nervous system targets. These studies highlight the applicability of such compounds in neurological research and the development of diagnostic tools (Dollé et al., 1998).

Fluorinated Compounds in Therapeutic Research

  • Chemotherapy and Drug Resistance : The study of fluorinated nucleoside analogues, such as 5-fluorouracil and its derivatives, is extensive in the context of cancer chemotherapy. Research has focused on understanding their mechanism of action, metabolism, and the development of drug resistance. This area of study demonstrates the importance of fluorinated compounds in enhancing the efficacy and understanding the limitations of chemotherapeutic regimens (Pratt et al., 2005).

properties

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCMKBJCKIMJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Reactant of Route 3
Reactant of Route 3
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Reactant of Route 4
Reactant of Route 4
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Reactant of Route 5
Reactant of Route 5
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
Reactant of Route 6
3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.